N-(2,5-dimethylphenyl)-9H-purin-6-amine
Description
N-(2,5-Dimethylphenyl)-9H-purin-6-amine is a purine derivative featuring a 2,5-dimethylphenyl substituent at the C6 position of the purine core. Purines are heterocyclic aromatic compounds integral to biological systems, serving as building blocks for nucleotides (e.g., adenine, guanine) and playing roles in energy transfer (ATP) and signaling (cAMP) . The substitution pattern of this compound—specifically the electron-donating methyl groups at the 2- and 5-positions of the phenyl ring—enhances lipophilicity and may influence binding interactions in biological targets.
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-8-3-4-9(2)10(5-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
ZUVJVTUTNSBUKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-9H-purin-6-amine typically involves the reaction of 2,5-dimethylaniline with 6-chloropurine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2,5-dimethylaniline displaces the chlorine atom on the purine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the 2,5-dimethylphenyl group or the purine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring or the phenyl group.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted purine derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The purine ring system allows it to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The 2,5-dimethylphenyl group can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine Derivatives
Key Observations :
Key Observations :
- Microwave Assistance : High yields (e.g., 90% in ) are achieved using microwave irradiation, which accelerates reaction kinetics compared to conventional heating .
- Solvent and Base : Polar aprotic solvents (DMF) and organic bases (Hunig’s base) facilitate SNAr by stabilizing intermediates and deprotonating the nucleophile .
Table 3: Physicochemical and Activity Comparison
*Calculated using ChemDraw; †Estimated based on substituent contributions; ‡Inferred from (similar substituent effects).
Key Observations :
- Biological Relevance : Substituent position critically impacts activity. For example, 2,5-dimethylphenyl derivatives in showed potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM), likely due to optimal hydrophobic interactions and electron effects .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Ortho/meta methyl groups (e.g., 2,5-dimethyl) enhance activity compared to para-substituted analogs, as seen in PET inhibitors () and kinase-targeting purines () .
- N9 Substitution : Derivatives with N9 alkyl/aryl groups (e.g., ethyl, isopropyl) often show improved target affinity due to additional hydrophobic contacts, but may suffer from metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
